(9E)-Tetradecen-1-ol

Electrophysiology Olfactory receptor neuron Tortricidae

Generic sourcing of tetradecenols risks isomer-dependent experimental failure. (9E)-Tetradecen-1-ol (E9-14:OH) is an essential synergist or antagonist in species-specific lepidopteran pheromone blends. - Maintains critical E/Z isomeric purity; Z-isomer (Z9-14:OH) elicits no EAG response at 100 ng in C. rosaceana. - Enables defined binary lures (e.g., 10:1 or 7:3 ratio with Z9,E12-14:Ac) for S. exigua field trapping. - Serves as a selective olfactory probe for ORN mapping and S. exempta mating disruption. ≥98% purity, global shipping available.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 52957-16-1
Cat. No. B110266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9E)-Tetradecen-1-ol
CAS52957-16-1
Synonyms(9E)-9-Tetradecen-1-ol;  (E)-9-Tetradecenol;  9-trans-Tetradecenol;  trans-9,10-Tetradecenol;  trans-Δ9-Tetradecenol;  Δ9-trans-n-Tetradecen-1-ol; 
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCO
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5+
InChIKeyGSAAJQNJNPBBSX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9E)-Tetradecen-1-ol Overview


(9E)-Tetradecen-1-ol (CAS 52957-16-1), also referred to as (E)-9-tetradecen-1-ol or E9-14:OH, is a long-chain monounsaturated primary alcohol (C₁₄H₂₈O; MW 212.37) that functions exclusively as a minor component or behavioral modulator within the multi-component sex pheromone blends of numerous lepidopteran species, including Spodoptera exigua, Mamestra configurata, and Spodoptera sunia [1][2][3][4]. Its procurement is driven by its critical role as a synergist or antagonist in these blends, where precise isomeric purity (E-isomer) and defined stoichiometric ratios with co-lures directly dictate the efficacy of field trapping, monitoring, and mating disruption programs [5].

Isomeric Purity E-isomer selectivity for olfactory receptor studies
Behavioral Role Species-dependent synergist or antagonist in lepidopteran blends
Stoichiometric Ratio Defined ratio with co-lures for field and lab blend reconstitution

(9E)-Tetradecen-1-ol Substitution Risks


Substituting (9E)-Tetradecen-1-ol with its Z-isomer [(Z)-9-tetradecen-1-ol, Z9-14:OH] or with tetradecenyl acetates (e.g., Z9-14:Ac) leads to complete functional failure in targeted lepidopteran systems due to differential activation of species-specific olfactory receptors and starkly contrasting effects on male moth behavior [1][2]. Electroantennogram (EAG) studies on male Choristoneura rosaceana antennae demonstrate that E9-14:OH elicits a measurable response only at high doses (100 ng), while Z9-14:OH fails to elicit any response even at 100 ng, confirming divergent peripheral sensory reception [1]. Critically, in field trapping of Spodoptera exempta, the addition of Z9-14:OH to the active lure blend significantly reduces male catch, whereas E9-14:OH is a required synergist in other pest systems [2][3]. These isomeric-specific, and sometimes antagonistic, functions render generic procurement or in-class substitution of tetradecenols and acetates a high-risk approach that will invalidate experimental or monitoring outcomes [4].

9E-tetradecen-1-ol (E-isomer)
Z-isomer may fail to activate species-specific olfactory receptors
Alcohol functional group
Acetate analogs may introduce strong behavioral inhibition
Target species context
Cross-species use may reverse synergist/antagonist function

Bioactivity Comparison of (9E)-Tetradecen-1-ol


EAG Detection Thresholds: E- vs. Z-Isomer in Leafroller

In electroantennogram (EAG) assays using male Choristoneura rosaceana (obliquebanded leafroller) antennae, (E)-9-tetradecen-1-ol (E9-14:OH) elicited a detectable response at a minimum dose of 100 ng [1]. In contrast, stimulation with the Z-isomer, (Z)-9-tetradecen-1-ol (Z9-14:OH), at doses up to 100 ng failed to elicit any measurable EAG response [1]. This demonstrates that the E-isomer is the only isomer of the pair capable of activating peripheral olfactory neurons in this species, albeit at a relatively high threshold.

EAG Response Threshold
Head-to-head
E9-14:OH at 100 ng: detectable response
Z9-14:OH at 100 ng: no response
Isomer-specific detection context
C. rosaceana EAG; high-threshold activation
Electrophysiology Olfactory receptor neuron Tortricidae

Trap Catch Inhibition: E9-14:OH vs Acetate Analogs

In field trapping experiments targeting Choristoneura rosaceana, the addition of 1 mg of (E)-9-tetradecen-1-ol (E9-14:OH) to 1 mg of the standard synthetic pheromone lure resulted in no detectable reduction in male moth capture [1]. This is in stark contrast to the addition of the structurally similar acetate analog, (E)-9-tetradecenyl acetate (E9-14:Ac), where as little as 0.01 mg added to 1 mg of pheromone reduced trap catch by over 90% [1]. Similarly, the addition of (Z)-9-tetradecenyl acetate (Z9-14:Ac) at 0.01 mg also caused a >90% reduction in catch [1].

Trap Catch Interference
Head-to-head
E9-14:OH: no reduction in catch
E9-14:Ac: >90% reduction in catch
Supports blend inclusion without antagonism
Field trapping; lure-dependent
Field trapping Behavioral antagonist Pest monitoring

Synergistic Blend for Spodoptera exigua Monitoring

For the beet armyworm Spodoptera exigua, (Z)-9-tetradecen-1-ol (Z9-14:OH) is a critical component of the female-emitted sex pheromone blend [1][2]. Field trapping studies demonstrate that maximal male capture is achieved when lures contain a specific ratio of the major component, (9Z,12E)-9,12-tetradecadienyl acetate (Z9,E12-14:Ac), to (Z)-9-tetradecen-1-ol [1]. Traps baited with 0.1 mg Z9,E12-14:Ac and 0.01 mg Z9-14:OH (a 10:1 ratio) captured significantly more males than traps baited with Z9,E12-14:Ac alone or with other ratio combinations [1][2].

S. exigua Blend Synergy
Reported
10:1 ratio (Z9,E12-14:Ac:Z9-14:OH) yields highest capture
Reported blend ratio for monitoring
Field trapping; species-specific synergy
Field trapping Pheromone blend optimization Noctuidae

Antagonistic Role of Z9-14:OH in S. exempta

In the African armyworm, Spodoptera exempta, field tests evaluated the effect of adding minor gland components to the primary two-component attractant lure [1]. The addition of (Z)-9-tetradecen-1-ol (Z9-14:OH) to the active blend resulted in a significant reduction in the number of male moths captured in traps [1]. This contrasts with the effect of adding other identified minor components, such as (Z)-11-hexadecenyl acetate, which enhanced catch, and (Z)-9-tetradecenal, which had no apparent effect [1].

S. exempta Antagonism
Reported
Z9-14:OH addition: reduced catch
Z11-16:Ac addition: enhanced catch
Reported antagonist context for this species
Field test; species-dependent role
Field trapping Behavioral antagonist Noctuidae

Pheromone Gland Composition in Spodoptera sunia

Analysis of pheromone gland extracts from female Spodoptera sunia (a cotton pest in Central America) identified (Z)-9-tetradecen-1-ol as one of four key components [1]. The natural blend present in the gland was determined to consist of (Z)-9-tetradecenyl acetate, (9Z,12E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecen-1-ol, and (Z)-11-hexadecenyl acetate in a precise ratio of 100∶5∶31∶20 [1]. This defined ratio serves as the validated chemical blueprint for developing a species-specific synthetic lure for monitoring this pest [1].

S. sunia Gland Ratio
Class-level
Z9-14:OH relative abundance 31 in 100:5:31:20 blend
Gland ratio context for lure reconstitution
GC-MS analysis; research blend blueprint
Pheromone identification GC-MS Noctuidae

Wind Tunnel Behavior: S. exigua Upwind Flight Response

Wind tunnel assays with male Spodoptera exigua evaluated the behavioral responses to varying ratios of the two major synthetic pheromone components, (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:Ac) and (Z)-9-tetradecen-1-ol (Z9-14:OH) [1]. Among the tested ratios (9:1, 8:2, 7:3, 6:5, 5:4), the 7:3 blend of Z9,E12-14:Ac to Z9-14:OH elicited the highest proportion of males performing the full behavioral sequence, including oriented upwind flight and close approach to the lure source, a response comparable to that elicited by a calling virgin female [1].

Wind Tunnel Response
Reported
7:3 ratio (Z9,E12-14:Ac:Z9-14:OH) highest upwind flight response
Reported behavioral sequence response
Wind-tunnel assay; 0.5 mg dose
Wind tunnel bioassay Behavioral response Noctuidae

(9E)-Tetradecen-1-ol Application Scenarios


Beet Armyworm Monitoring Lure Formulation

Leverage the established 10:1 mass ratio (0.1 mg Z9,E12-14:Ac to 0.01 mg Z9-14:OH) or the 7:3 ratio identified in wind tunnel studies to formulate binary lures on rubber septa for optimal field capture of male S. exigua in bucket or delta traps [1][2]. The presence of the alcohol component is non-negotiable for achieving trap catch rates that surpass those of the acetate-only lures. This application is directly supported by quantitative field and laboratory evidence [1][2].

Isomer-Specific Olfactory Reception in Tortricidae

Utilize pure (9E)-Tetradecen-1-ol (E9-14:OH) as a selective probe in electroantennogram (EAG) or single sensillum recording (SSR) experiments to map the olfactory receptor neuron (ORN) populations that specifically respond to the E-isomer, while remaining unresponsive to the Z-isomer (Z9-14:OH) and various acetates [1]. This scenario is anchored by the EAG data showing a 100 ng detection threshold for E9-14:OH and a complete lack of response to Z9-14:OH in C. rosaceana [1].

Antagonist-Based Mating Disruption for S. exempta

Investigate the use of (Z)-9-tetradecen-1-ol (Z9-14:OH) as a key component in mating disruption formulations for S. exempta, where it has been shown to significantly reduce male trap catch when added to the attractive pheromone blend [1]. This application exploits the compound's demonstrated antagonistic properties, which differ from its role as a synergist in other Spodoptera species, and is directly supported by field evidence [1].

S. sunia Native Pheromone Blend Reconstitution

Synthesize and procure (Z)-9-tetradecen-1-ol in high purity to formulate an exact synthetic mimic of the natural S. sunia sex pheromone, which exists in a defined ratio of (Z)-9-tetradecenyl acetate, (9Z,12E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecen-1-ol, and (Z)-11-hexadecenyl acetate at 100∶5∶31∶20 [1]. This application, essential for developing monitoring tools for this cotton pest in Central America, is strictly dictated by the quantitative gland analysis data [1].

Application
Selection Property
Validation Focus
S. exigua lure formulation
Z9-14:OH isomeric purity
Blend ratio confirmation in field traps
Tortricid ORN mapping
Pure E-isomer as selective probe
EAG dose-response characterization
S. exempta disruption study
Z9-14:OH antagonist role
Trap-catch reduction endpoint
S. sunia lure reconstitution
High-purity Z9-14:OH for gland mimic
Synthetic blend stoichiometry verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (9E)-Tetradecen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.